6-(Methylthio)quinolin-4-OL
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Overview
Description
6-(Methylthio)quinolin-4-OL is a heterocyclic aromatic compound with a quinoline backbone. The compound is characterized by the presence of a methylthio group at the 6th position and a hydroxyl group at the 4th position of the quinoline ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)quinolin-4-OL typically involves the introduction of the methylthio group and the hydroxyl group onto the quinoline ring. One common method is the nucleophilic substitution reaction where a suitable quinoline derivative is reacted with a methylthiol reagent under basic conditions. The hydroxyl group can be introduced via oxidation reactions using appropriate oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available quinoline derivatives. The process may include steps such as halogenation, nucleophilic substitution, and oxidation, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-(Methylthio)quinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like thiols or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dehydroxylated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methylthio)quinolin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Methylthio)quinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell processes .
Comparison with Similar Compounds
4-Hydroxyquinoline: Similar structure but lacks the methylthio group.
6-Methylquinoline: Similar structure but lacks the hydroxyl group.
Quinoline-2,4-dione: Contains a quinoline backbone with different functional groups
Uniqueness: 6-(Methylthio)quinolin-4-OL is unique due to the presence of both the methylthio and hydroxyl groups, which impart distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C10H9NOS |
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Molecular Weight |
191.25 g/mol |
IUPAC Name |
6-methylsulfanyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9NOS/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) |
InChI Key |
UCNDOVWKKZWNRL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)NC=CC2=O |
Origin of Product |
United States |
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